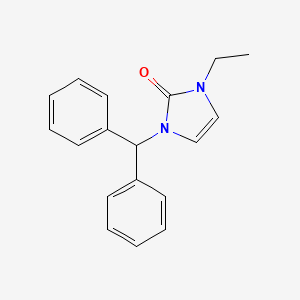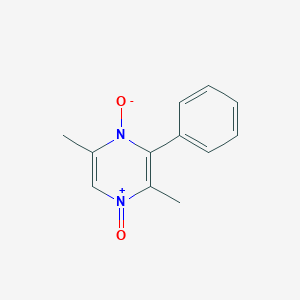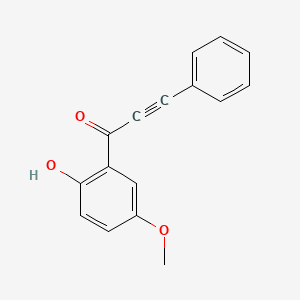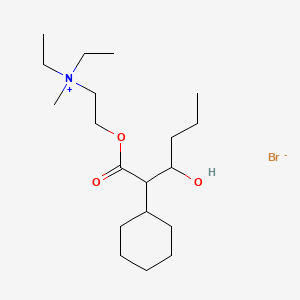
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its neurotropic spasmolytic action and is used as a sympathetic ganglion blocking agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)methylammonium chloride. This intermediate is then reacted with sodium bromide to produce diethyl(2-hydroxyethyl)methylammonium bromide. The final step involves the esterification of the bromide with alpha-(1-hydroxybutyl)cyclohexaneacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its neurotropic spasmolytic action and potential use in treating neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves its interaction with specific molecular targets in the nervous system. The compound acts as a ganglion blocking agent by inhibiting the transmission of nerve impulses at the sympathetic ganglia. This results in a reduction of muscle spasms and relaxation of smooth muscles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate: Another compound with similar neurotropic spasmolytic action.
Oxyphenonium bromide: An anticholinergic agent with similar pharmacological properties.
Uniqueness
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sympathetic ganglion blocking agent sets it apart from other similar compounds .
Propriétés
Numéro CAS |
100170-93-2 |
|---|---|
Formule moléculaire |
C19H38BrNO3 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-(2-cyclohexyl-3-hydroxyhexanoyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C19H38NO3.BrH/c1-5-11-17(21)18(16-12-9-8-10-13-16)19(22)23-15-14-20(4,6-2)7-3;/h16-18,21H,5-15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XTXDMMRYKHSJHR-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C(C1CCCCC1)C(=O)OCC[N+](C)(CC)CC)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


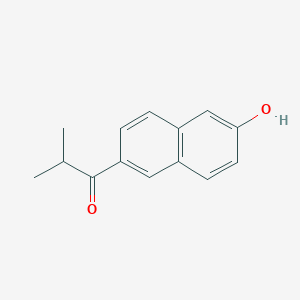
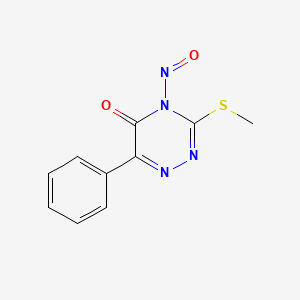
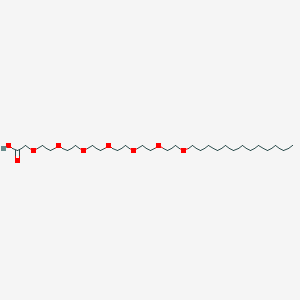
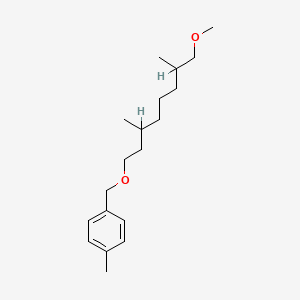
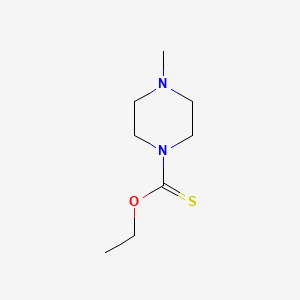
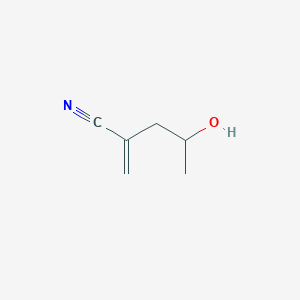
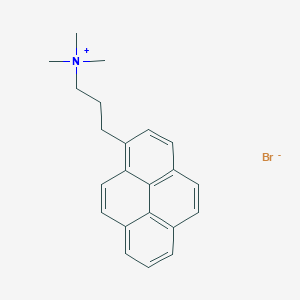
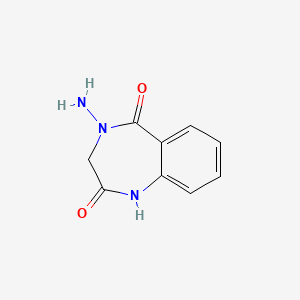
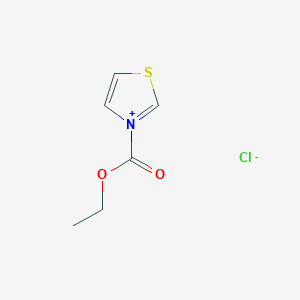
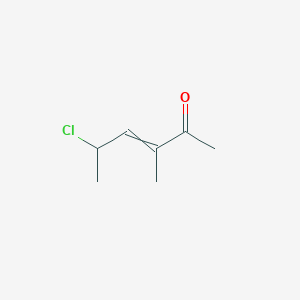
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
